molecular formula C12H23NO3 B11817360 2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate

2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B11817360
M. Wt: 229.32 g/mol
InChI Key: MZRLMABKOYBDOX-UHFFFAOYSA-N
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Description

2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The hydroxyl group and the carboxylate ester are introduced through specific reactions such as esterification and hydroxylation.

    Final Assembly: The final compound is assembled by combining the piperidine ring with the 2-methylpropyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate ester to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpiperidine: A related compound with similar structural features but lacking the 2-methylpropyl and hydroxyl groups.

    Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.

Uniqueness

2-Methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

2-methylpropyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(2)8-16-11(15)13-6-5-12(3,4)10(14)7-13/h9-10,14H,5-8H2,1-4H3

InChI Key

MZRLMABKOYBDOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCC(C(C1)O)(C)C

Origin of Product

United States

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